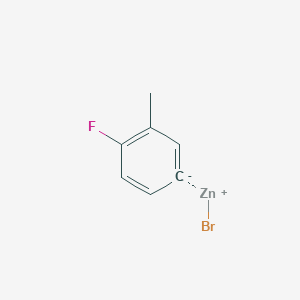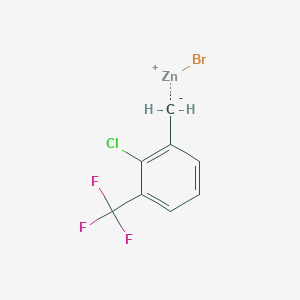
(2-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, such as the Negishi coupling. The presence of both chloro and trifluoromethyl groups on the benzyl ring enhances its reactivity and selectivity in these reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-chloro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(2−chloro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−chloro−3−(trifluoromethyl)benzyl)zincbromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is often used as the solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In coupling reactions, the primary products are typically biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
(2-chloro-3-(trifluoromethyl)benzyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily the organic halides and the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- (2-chloro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-chloro-4-(trifluoromethyl)benzyl)zinc bromide
- (2-chloro-3-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
The unique combination of chloro and trifluoromethyl groups in (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide enhances its reactivity and selectivity in coupling reactions compared to similar compounds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H5BrClF3Zn |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
bromozinc(1+);2-chloro-1-methanidyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QLGJFXQIDSEBPI-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C(=CC=C1)C(F)(F)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


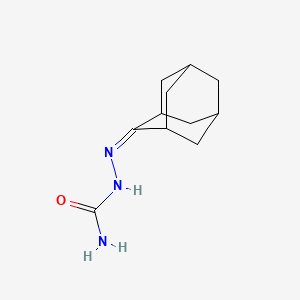
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
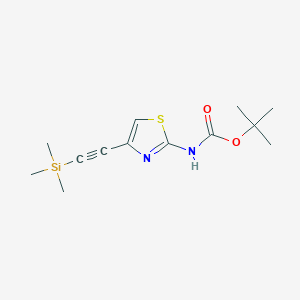
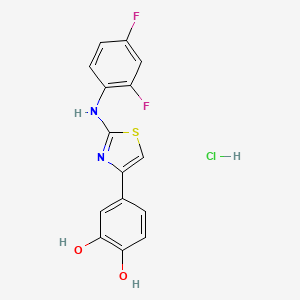
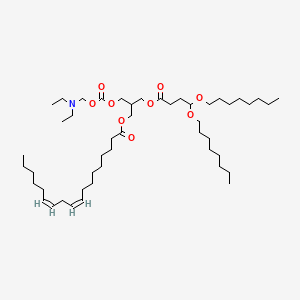
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
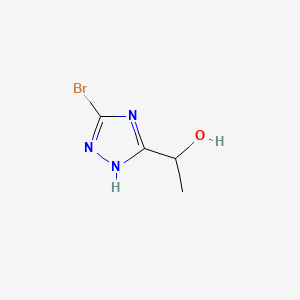
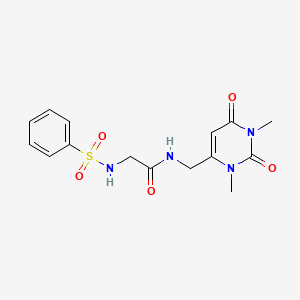
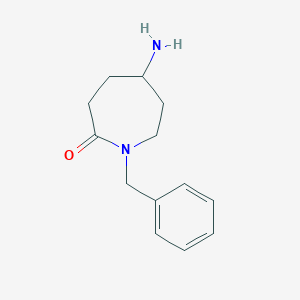

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

